molecular formula C27H26F2N2O6 B6595160 Florylpicoxamid CAS No. 1961312-55-9

Florylpicoxamid

Cat. No.: B6595160
CAS No.: 1961312-55-9
M. Wt: 512.5 g/mol
InChI Key: ATZHVIVDMUCBEY-HOTGVXAUSA-N
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Description

Florylpicoxamid is a synthetic picolinamide fungicide known for its broad-spectrum activity against various plant pathogenic fungiThis compound is particularly effective against fungi within the phyla Ascomycota and Basidiomycota, making it a valuable tool for crop protection .

Scientific Research Applications

Florylpicoxamid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound for studying the synthesis and reactivity of picolinamide fungicides In biology, it is used to study the mechanisms of fungal resistance and the development of new fungicidesIn industry, it is used to protect crops from fungal diseases, thereby increasing crop yield and quality .

Mechanism of Action

Florylpicoxamid is a Group 21 fungicide having the quinone inside inhibitor (QiI) mode of action, in a new chemical family, the picolinamides . It targets the quinone ‘inside’ (Qi) binding site of the Cyt b protein .

Safety and Hazards

While specific safety and hazard details for Florylpicoxamid are not available, it’s important to note that like all fungicides, it should be handled with care. Users should avoid contact with skin, eyes, or clothing, and should not eat, drink, or smoke when using this product .

Future Directions

Florylpicoxamid has been launched commercially in Australia, Canada, and South Korea . It is expected to be offered in additional countries pending appropriate crop registrations in the following years, subject to regulatory approvals . The novel mode of action of this compound is a new cornerstone for disease management programs, designed to maximize yield potential and marketability .

Preparation Methods

The synthesis of florylpicoxamid embodies multiple Green Chemistry principles. The active ingredient was strategically designed to deliver maximum biological activity while minimizing environmental impact. The synthetic route involves a convergent stereoselective synthesis that is both sustainable and cost-effective. Key steps include the development of a novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural, which increases the renewable carbon content of the active ingredient to nearly 50% .

Chemical Reactions Analysis

Florylpicoxamid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include safer reaction solvents and industrially-preferred alternatives to hazardous reagents. The major products formed from these reactions are highly active stereoisomers that provide maximum biological activity .

Comparison with Similar Compounds

Florylpicoxamid is similar to other picolinamide fungicides such as fenpicoxamid, epoxiconazole, fluxapyroxad, and benzovindiflupyr. it is unique in its ability to provide superior curative and preventative activity against fungal pathogens. Unlike many chiral crop protection chemicals, this compound was purposely developed as a single stereoisomer to minimize the dose rate and avoid potential environmental burdens of less active stereoisomers .

Conclusion

This compound represents a significant advancement in the field of fungicides, offering broad-spectrum activity, sustainability, and cost-effectiveness. Its unique mechanism of action and superior efficacy make it a valuable tool for crop protection and a promising candidate for further scientific research.

Properties

IUPAC Name

[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-acetyloxy-4-methoxypyridine-2-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2N2O6/c1-15(31-26(33)24-25(37-17(3)32)22(35-4)13-14-30-24)27(34)36-16(2)23(18-5-9-20(28)10-6-18)19-7-11-21(29)12-8-19/h5-16,23H,1-4H3,(H,31,33)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHVIVDMUCBEY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026957
Record name Florylpicoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961312-55-9
Record name Florylpicoxamid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961312559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florylpicoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1-bis(4-fluorophenyl)propan-2-yl N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORYLPICOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU8MXG32JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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